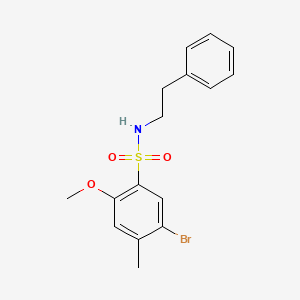
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide, commonly known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
BPPB has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. BPPB has been used to study the role of TRPM8 in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. BPPB has also been studied for its potential use in developing new treatments for pain, cancer, and other diseases.
Mecanismo De Acción
BPPB acts as a potent and selective inhibitor of TRPM8 ion channels by binding to a specific site on the channel. TRPM8 channels are involved in the sensation of cold and pain, and their inhibition by BPPB leads to a decrease in cold and pain sensation. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to have several biochemical and physiological effects in scientific research. Inhibition of TRPM8 channels by BPPB leads to a decrease in cold and pain sensation, making it a potential treatment for pain. BPPB has also been found to inhibit the proliferation of cancer cells by blocking the activity of TRPM8 channels, making it a potential treatment for cancer. BPPB has also been found to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPB has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes. However, BPPB has some limitations, including its low solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on BPPB. One direction is to study the role of TRPM8 channels in other physiological processes, such as metabolism and cardiovascular function. Another direction is to develop new treatments for pain, cancer, and other diseases based on the inhibition of TRPM8 channels by BPPB. Additionally, further research is needed to improve the solubility and bioavailability of BPPB, which may increase its usefulness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, BPPB is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. BPPB has shown promise as a potent and selective inhibitor of TRPM8 channels, making it a useful tool for studying the role of TRPM8 in various physiological processes and a potential treatment for pain, cancer, and other diseases.
Métodos De Síntesis
The synthesis of BPPB can be achieved using different methods, including the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-phenylethanol in the presence of a base and a catalyst such as palladium on carbon. The yield of BPPB obtained from these methods ranges from 60-80%.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-12-10-15(21-2)16(11-14(12)17)22(19,20)18-9-8-13-6-4-3-5-7-13/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPOUNPAITZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)
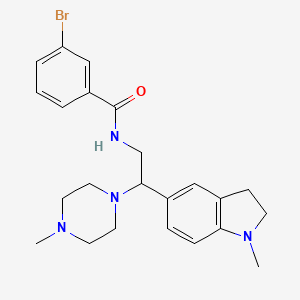
triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)
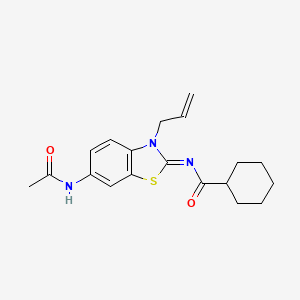
![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)

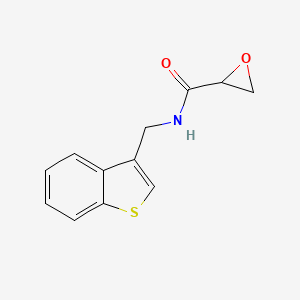


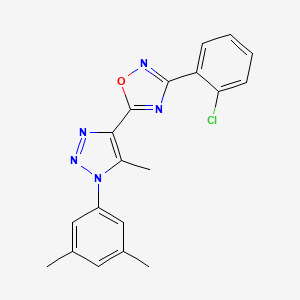
![11-imino-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2558189.png)


![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2558194.png)